This compound can be classified under the following categories:
The synthesis of N-(piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride typically involves several key steps:
The molecular structure of N-(piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride can be described as follows:
The three-dimensional conformation is likely influenced by intramolecular hydrogen bonding due to the presence of both nitrogen and oxygen atoms within the structure .
N-(piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride can undergo various chemical reactions typical for amides and heterocycles:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or alter its bioavailability .
Further studies are needed to elucidate its precise mechanism of action through biochemical assays and receptor binding studies .
The physical and chemical properties of N-(piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride include:
These properties are essential for determining formulation strategies in pharmaceutical applications .
N-(piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride has potential applications in:
Its diverse applications highlight its importance in ongoing research within medicinal chemistry and pharmacology .
The benzodioxine scaffold, characterized by its fused 1,4-dioxane and benzene rings, has been extensively explored in medicinal chemistry due to its favorable pharmacokinetic properties and structural versatility. Early derivatives demonstrated significant bioactivity profiles, including antimicrobial and cardiovascular effects. The integration of the piperidine moiety—a privileged structure in central nervous system (CNS) and oncology therapeutics—marked a strategic evolution in hybrid drug design. Piperidine-containing compounds offer enhanced binding interactions through their basic nitrogen atom, facilitating hydrogen bonding and cation-π interactions with biological targets. The specific structural hybridization exemplified by N-(Piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride (CAS: 261767-16-2, Molecular Formula: C₁₅H₂₁ClN₂O₃, MW: 312.79 g/mol) [7] represents a deliberate optimization effort. This molecular architecture merges the metabolic stability conferred by the benzodioxine core with the target engagement versatility of the 4-aminomethylpiperidine group. Such hybrids have progressively shifted toward oncology applications, particularly as modulators of protein-protein interactions (PPIs) and epigenetic regulators, reflecting a broader trend in targeting non-enzymatic pathways in cancer biology [1] [9].
Table 1: Structural and Chemical Specifications of Key Benzodioxine-Piperidine Hybrids
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Variation |
---|---|---|---|---|
N-(Piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride | 261767-16-2 | C₁₅H₂₁ClN₂O₃ | 312.79 | Piperidin-4-ylmethyl linker |
N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride | 1353980-67-2 | C₁₄H₁₉ClN₂O₃ | 298.77 | Direct piperidin-4-yl attachment |
N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride | 1353944-80-5 | C₁₄H₁₉ClN₂O₃ | 298.76 | Piperidin-3-yl regioisomer |
Protein-protein interactions (PPIs) form the fundamental architecture of oncogenic signaling networks, governing processes from proliferative signaling to apoptosis evasion. Traditional enzyme-centric targeting strategies face limitations against PPIs due to their expansive interfacial areas (typically 1150–10,000 Ų) and shallow binding grooves. However, the identification of "hot spots"—discrete regions contributing disproportionately to binding energy (ΔΔG > 2 kcal/mol)—has validated PPIs as druggable targets. N-(Piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride embodies a chemotype optimized for PPI engagement. Its benzodioxine carboxamide group provides a rigid planar surface for hydrophobic contact, while the protonated piperidinylmethyl group enables electrostatic complementarity with acidic residues prevalent in PPI interfaces [2] .
PPI interfaces exhibit distinct biophysical characteristics:
This compound’s potential PARP1 inhibitory activity, inferred from structural analogs [4], further underscores its relevance in PPI-focused oncology. PARP1 functions within DNA repair complexes where its interaction with damaged DNA and repair enzymes exemplifies therapeutically targetable PPIs.
Table 2: Prevalent Hotspot Amino Acids in Oncogenic PPI Interfaces and Targeting Strategies
Amino Acid | Prevalence in Hotspots (%) | Energetic Contribution (ΔΔGbinding) | Targeting Approach by Benzodioxine-Piperidine Hybrids |
---|---|---|---|
Tryptophan | 21 | Up to -7.2 kcal/mol | Hydrophobic burial via benzodioxine ring; π-π stacking |
Arginine | 13 | Up to -5.8 kcal/mol | Salt bridge formation with protonated piperidine |
Tyrosine | 12 | Up to -4.3 kcal/mol | H-bond donation/acceptance through carboxamide linkage |
Glutamate | 8 | Up to -3.9 kcal/mol | Electrostatic complementarity with piperidinium ion |
Epigenetic dysregulation—encompassing DNA methylation anomalies, histone modification imbalances, and chromatin remodeling defects—is a hallmark of hematologic malignancies like AML, MDS, and MPN. Unlike genetic mutations, epigenetic alterations are potentially reversible, making them compelling therapeutic targets. N-(Piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride’s structural features align with epigenetic modulator pharmacophores. The protonatable piperidine nitrogen may facilitate interactions with zinc-containing catalytic domains of histone deacetylases (HDACs), while the benzodioxine moiety could intercalate into DNA or engage methyl-CpG-binding domains (MBDs) [3] [6] [9].
Key epigenetic mechanisms relevant to this hybrid scaffold include:
The convergence of PPI disruption and epigenetic modulation positions this compound as a dual-mechanism agent. For instance, inhibiting the physical interaction between mutated RUNX1 and its epigenetic cofactors (e.g., MLL) could abrogate aberrant transcriptional programs in leukemia stem cells while simultaneously modulating histone marks [9].
Table 3: Epigenetic Targets in Hematologic Malignancies and Hybrid Compound Engagement
Epigenetic Target | Biological Role in Hematopoiesis | Dysregulation in Malignancy | Potential Compound Engagement Mechanism |
---|---|---|---|
DNMTs (DNMT1, DNMT3A/B) | Maintenance of DNA methylation patterns | Hypermethylation silencing tumor suppressors (e.g., p15) | SAM cofactor competition; Disruption of DNMT-protein complexes |
HDACs (Class I/II/IV) | Histone deacetylation; Transcriptional repression | Overexpression; Aberrant recruitment to oncogenes | Zinc chelation in catalytic pocket; Disruption of HDAC-corepressor PPIs |
Polycomb Repressive Complexes | Gene silencing via H3K27 methylation | PRC2 overactivity silencing differentiation genes | Disruption of EZH2-SUZ12/ED interaction interfaces |
MLL Complexes | H3K4 methylation; Transcriptional activation | MLL translocations/fusions activating leukemogenes | Inhibition of MLL-WDR5 PPI; Disruption of menin-MLL interaction |
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